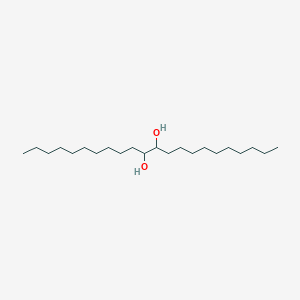
Docosane-11,12-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Docosane-11,12-diol is a chemical compound with the molecular formula C22H46O2 It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a long-chain hydrocarbon
Preparation Methods
Synthetic Routes and Reaction Conditions: Docosane-11,12-diol can be synthesized through several methods. One common approach involves the reduction of docosanoic acid derivatives. For instance, the reduction of docosanoic acid with lithium aluminum hydride (LiAlH4) can yield docosane-1,14-diol, which can then be further processed to obtain this compound .
Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of docosanoic acid or its esters. This process is carried out under high pressure and temperature conditions, using catalysts such as palladium on carbon (Pd/C) or nickel (Ni) to facilitate the hydrogenation reaction .
Chemical Reactions Analysis
Types of Reactions: Docosane-11,12-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form alkanes using reducing agents such as hydrogen gas (H2) in the presence of a metal catalyst.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with halogenating agents or other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or nickel (Ni) catalysts
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3)
Major Products Formed:
Oxidation: Ketones, carboxylic acids
Reduction: Alkanes
Substitution: Halogenated derivatives
Properties
CAS No. |
112065-19-7 |
|---|---|
Molecular Formula |
C22H46O2 |
Molecular Weight |
342.6 g/mol |
IUPAC Name |
docosane-11,12-diol |
InChI |
InChI=1S/C22H46O2/c1-3-5-7-9-11-13-15-17-19-21(23)22(24)20-18-16-14-12-10-8-6-4-2/h21-24H,3-20H2,1-2H3 |
InChI Key |
BSVWZAJMWPVDNX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(C(CCCCCCCCCC)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















